![molecular formula C16H21ClN2O3 B2769128 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide CAS No. 2411194-95-9](/img/structure/B2769128.png)
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide, also known as DMCPA, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. DMCPA belongs to the class of amide compounds and has a molecular weight of 348.84 g/mol.
作用機序
The exact mechanism of action of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide is not fully understood. However, studies have shown that 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory disorders. 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has been shown to have analgesic effects, reducing pain and discomfort in animal models.
実験室実験の利点と制限
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level, making it suitable for in vitro and in vivo studies. 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide also has a low toxicity profile, making it safe for use in animal models. However, 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has some limitations. It has poor solubility in water, which can affect its bioavailability and efficacy. In addition, 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not well established.
将来の方向性
There are several future directions for the study of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide. Another area of research is the investigation of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide's potential therapeutic applications in humans. Clinical trials are needed to establish the safety and efficacy of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide in treating various disorders, such as cancer, inflammation, and pain. In addition, the mechanism of action of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide needs to be further elucidated to understand its full potential as a therapeutic agent.
合成法
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-chloro-N-(4-hydroxyphenyl)acetamide with 2,6-dimethylmorpholine-4-carboxylic acid and thionyl chloride in the presence of a catalyst. The reaction yields 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide as a white crystalline solid with a high purity level.
科学的研究の応用
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antimicrobial properties. In addition, 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
特性
IUPAC Name |
2-chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-8-19(9-11(2)22-10)16(21)13-4-6-14(7-5-13)18-15(20)12(3)17/h4-7,10-12H,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQOUZNMFFZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

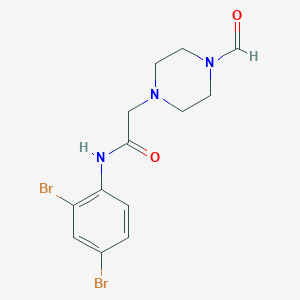
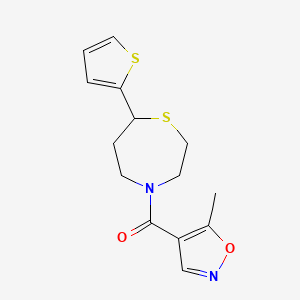
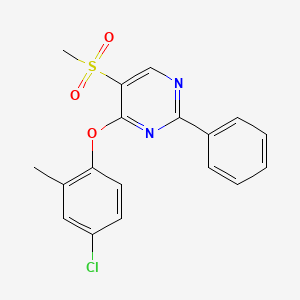
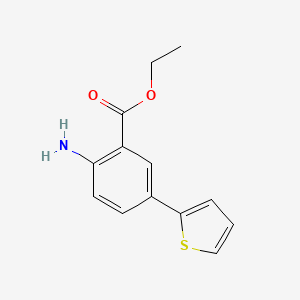
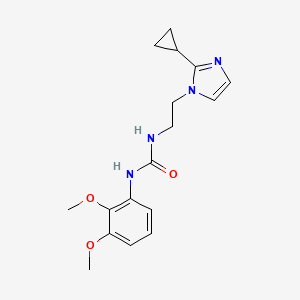
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2769053.png)
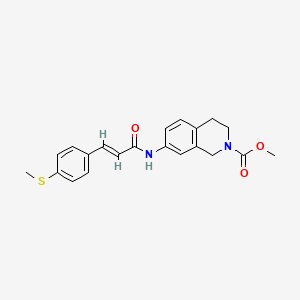
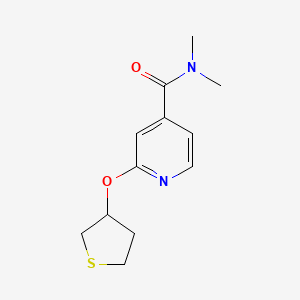
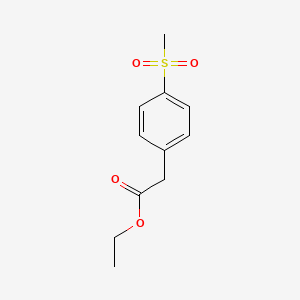
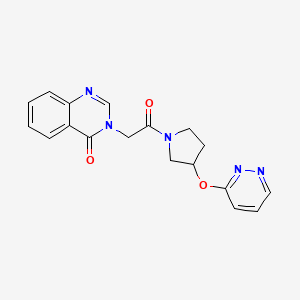
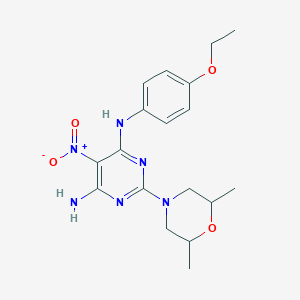
![2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B2769065.png)
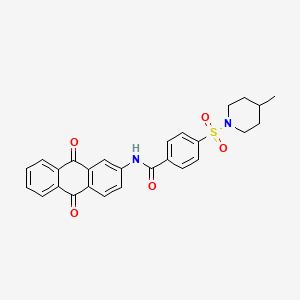
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride](/img/structure/B2769068.png)